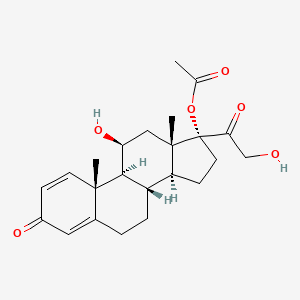

Prednisolone 17-acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-13(25)29-23(19(28)12-24)9-7-17-16-5-4-14-10-15(26)6-8-21(14,2)20(16)18(27)11-22(17,23)3/h6,8,10,16-18,20,24,27H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEQGEMYOUCHON-JZYPGELDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967062 | |

| Record name | 11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52628-64-5 | |

| Record name | Prednisolone 17-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52628-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone 17-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052628645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Biotransformational Synthesis Routes

Microbial biotransformation offers a highly specific and efficient alternative to purely chemical methods for steroid modification. semanticscholar.org These processes leverage the enzymatic machinery of microorganisms to perform regio- and stereospecific reactions that are often difficult to achieve through conventional chemistry. semanticscholar.org

The key reaction in converting hydrocortisone (B1673445) acetate (B1210297) to Prednisolone (B192156) 17-acetate is the introduction of a double bond between the C1 and C2 positions of the steroid's A-ring, a process known as Δ1-dehydrogenation. semanticscholar.orgnih.gov This transformation is effectively catalyzed by various microorganisms, most notably species from the genera Arthrobacter and Rhodococcus. nih.govgoogle.com

Arthrobacter simplex is widely used for the Δ1-dehydrogenation of cortisone (B1669442) acetate and hydrocortisone acetate to produce prednisone (B1679067) acetate and prednisolone acetate, respectively. nih.govgoogle.com The process involves culturing the bacteria and then introducing the hydrocortisone acetate substrate into the fermentation broth. google.com The microbial cells, or even protoplasts and broken cells, possess the necessary 3-ketosteroid-Δ1-dehydrogenase enzymes to carry out the conversion with high efficiency. nih.govgoogle.com

| Microorganism | Substrate | Product | Key Reaction | Reported Yield |

|---|---|---|---|---|

| Arthrobacter simplex | Hydrocortisone Acetate | Prednisolone Acetate | Δ1-dehydrogenation | High conversion rates reported nih.govgoogle.com |

| Rhodococcus coprophilus | Hydrocortisone | Prednisolone | Δ1-dehydrogenation | 97% researchfloor.orgchemicalbook.com |

| Rhodococcus globerulus | Hydrocortisone | Prednisolone | Δ1-dehydrogenation | 76% ± 2% semanticscholar.org |

Chemo-synthetic Strategies

Chemical synthesis provides versatile, albeit often complex, routes to Prednisolone 17-acetate and its precursors, allowing for broad modifications of the steroid nucleus. davidmoore.org.uk

A common chemical strategy to produce prednisolone acetate involves introducing the C1-C2 double bond into a suitable precursor. semanticscholar.orgchemicalbook.com One established method starts with 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione. semanticscholar.orgchemicalbook.com This multi-step process includes:

Dibromination: The starting material undergoes dibromination with molecular bromine in acetic acid, adding bromine atoms at the C2 and C4 positions. semanticscholar.orgchemicalbook.com

Dehydrobromination: The resulting dibromide is then heated in collidine, which removes the bromine atoms and hydrogen, creating the required double bond and yielding prednisolone acetate. semanticscholar.orgchemicalbook.com

More complex syntheses can start from readily available natural products like diosgenin, which is converted through a combination of chemical reactions and fermentations into key intermediates for corticosteroid production. researchgate.net

Selective esterification of the hydroxyl group at the C17 position is crucial for synthesizing this compound. The presence of other hydroxyl groups at C11 and C21 necessitates directed chemical strategies. One such technique involves the formation of a cyclic orthoester intermediate. nih.gov For example, prednisolone can be reacted with a trialkyl orthoacetate to form a 17α,21-cyclic orthoester. nih.govgoogle.com Subsequent controlled hydrolysis of this intermediate preferentially cleaves the ester bond at the C21 position, yielding the desired 17α-acetate. nih.gov This method effectively protects the C21-hydroxyl while allowing for the selective formation of the C17 ester. nih.gov Another approach involves reacting a prednisolone 17-ester 21-sulfonate with an alkali metal iodide to produce 21-desoxyprednisolone 17-esters. google.com

The generation of corticosteroid precursors can be achieved by cleaving the side chain of more complex sterols, such as plant-derived phytosterols (B1254722). nih.govacs.org Chemo-enzymatic strategies using genetically modified microorganisms, like Mycobacterium fortuitum, have been developed for this purpose. nih.gov These engineered strains can transform phytosterols into valuable intermediates like 22-hydroxy-23,24-bisnorchol-4-ene-3-one (4-HBC), which possess a three-carbon side chain at the C17 position. nih.govacs.org These intermediates serve as versatile building blocks for the subsequent chemical construction of the full dihydroxyacetone side chain characteristic of corticosteroids like prednisolone. nih.gov

Synthesis of this compound Analogs and Prodrugs

The structure of prednisolone is often modified to create analogs and prodrugs with altered pharmacokinetic or pharmacodynamic properties. nih.gov Prodrugs are inactive compounds that are converted into the active drug within the body. wikipedia.org

One approach involves creating "antedrugs," which are active locally but are rapidly metabolized into inactive forms upon entering systemic circulation, thereby reducing side effects. nih.gov The synthesis of such compounds can involve esterification at various positions. For instance, the 17α-hydroxyl group can be esterified with different anhydrides to create novel diesters, which can then be deacylated to form 16,17-unsaturated olefins, key intermediates for other analogs. nih.gov

Another strategy focuses on improving solubility and permeability by creating amino acid and dipeptide prodrugs. nih.gov For example, L-valine can be conjugated to prednisolone through amide coupling agents to generate valine-prednisolone (VP) and valyl-valine-prednisolone (VVP) prodrugs. nih.gov These modifications aim to enhance the absorption characteristics of the parent drug. nih.gov Furthermore, complex analogs such as 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate have been synthesized from prednisolone in multi-step transformations, demonstrating the versatility of the prednisolone scaffold for generating novel derivatives. nih.govresearchgate.net

Antedrug Design Principles in Steroid Chemistry

The concept of an "antedrug" was introduced to develop potent, yet safer, locally active anti-inflammatory steroids. nih.govresearchgate.net An antedrug is defined as an active, synthetically designed derivative that undergoes predictable biotransformation into a readily excretable, inactive form upon entering the systemic circulation. nih.govresearchgate.net This approach is designed to maximize the therapeutic index by reducing systemic side effects. nih.govresearchgate.net

The primary strategy within the antedrug paradigm for corticosteroids involves incorporating a metabolically labile group into the steroid nucleus. nih.gov Hydrolytic inactivation is a common metabolic pathway targeted in this design, with a focus on plasma-labile carboxylic esters. nih.gov Esterases, which are ubiquitous enzymes, can rapidly hydrolyze these derivatives to their inactive carboxylic acid forms, thus preventing systemic action. nih.gov This principle has been a cornerstone in the search for safer topical anti-inflammatory steroids. nih.govmarshall.edu The design of such compounds aims to avoid issues like impaired collagen synthesis, which can lead to dermal atrophy, a known side effect of clinically used topical adrenal steroids. nih.gov

Generation of Structurally Modified Derivatives

Building on the principles of antedrug design and other medicinal chemistry strategies, numerous structurally modified derivatives of prednisolone and related corticosteroids have been synthesized. These modifications are intended to alter the molecule's potency, selectivity, and metabolic stability.

One key intermediate for creating derivatives is the formation of 16,17-unsaturated corticosteroids. nih.gov This is typically achieved through the elimination of a 17-acyloxy group. The synthesis involves creating a 17α,21-orthoester, which upon hydrolysis yields the desired 17α-acetate. nih.gov Subsequent heating of the 21-esterified product with potassium acetate in DMF leads to deacylation and the formation of the 16,17-double bond. nih.gov

Specific classes of structurally modified derivatives include:

16-Carboxylate Esters: The synthesis of these compounds is made possible through the use of 16,17-unsaturated corticosteroid intermediates. nih.gov

Ring-Fused Heterocyclo-Steroidal Antedrugs: This class includes derivatives like 16α,17α-d-isoxazolines, which are synthesized via a 1,3-dipolar cycloaddition of fulminic acid to the corresponding 16,17-unsaturated steroid. nih.gov Another example is the ketalization of triamcinolone (B434) with methyl acetoacetate (B1235776) to form derivatives like (22R)-9α-fluoro-11β,21-dihydroxy-3,20-dioxo-16α,17α-(methyl, methoxycarbonylmethyl)-methylenedioxy-1,4-pregnadiene. nih.gov

20-Thioester Derivatives: The search for safer steroids based on the antedrug concept has also led to the synthesis of thioester derivatives, with fluticasone (B1203827) propionate (B1217596) being a prominent example. nih.gov

A specific example of derivatization is the synthesis of 17α-dehydroxy prednisolone acetate . This process uses prednisolone acetate as the starting material and involves a multi-step synthesis. google.compatsnap.com A common challenge in modifying the 17-position is the potential for side reactions at the 11-hydroxyl group. google.com To circumvent this, a modern synthesis approach involves selectively protecting the 11-position hydroxyl group via a silicon etherification reaction with trimethylchlorosilane under the catalysis of an organic base. google.compatsnap.com Following protection, a dehydration reaction is carried out at the 17-position. google.compatsnap.com The final step involves the deprotection of the 11-hydroxyl group to yield the desired 17α-dehydroxy prednisolone acetate. google.compatsnap.com

The research findings for the synthesis of 17α-dehydroxy prednisolone acetate are detailed in the table below.

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Protection | Prednisolone acetate, dichloromethane, pyridine, trimethylchlorosilane. Reaction at 20-25°C. | 11-trimethylsilyletherified prednisolone acetate. google.com |

| 2. Dehydration | Protected intermediate, organic solvent (e.g., DMF), organic base catalyst (e.g., pyridine), SO3 gas. Reaction at 40-45°C. | Dehydrated intermediate. google.com |

| 3. Deprotection | Acid (e.g., hydrochloric acid) is added directly to the reaction mixture. Reaction at 60-65°C. | 17α-dehydroxy prednisolone acetate. google.com |

This synthetic methodology highlights a targeted approach to creating structurally modified steroid derivatives, aiming to enhance specific properties while minimizing unwanted side reactions.

Molecular and Cellular Mechanisms of Glucocorticoid Action

Prodrug Activation and Biotransformation to Active Prednisolone (B192156)

Prednisolone 17-acetate is a pharmacologically inactive prodrug that requires metabolic conversion to its active form, prednisolone, to exert its therapeutic effects. This bioactivation is a critical first step in its mechanism of action and is primarily achieved through enzymatic hydrolysis.

The conversion of this compound to prednisolone involves the cleavage of the acetate (B1210297) group from the 17-hydroxyl position of the steroid nucleus. This reaction is catalyzed by a class of enzymes known as esterases. Carboxylesterases, which are ubiquitously expressed in various tissues including the liver, intestine, and plasma, are the primary enzymes responsible for this hydrolytic process. Human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2) are two major forms of these enzymes. Their substrate specificity is generally determined by the size of the acyl and alcohol moieties of the ester. hCE1 preferentially hydrolyzes esters with a large acyl group and a small alcohol group, while hCE2 favors substrates with a small acyl group and a large alcohol group. Given the structure of this compound, with its relatively small acetate group, it serves as an efficient substrate for these enzymes.

Upon administration, this compound is rapidly absorbed and distributed throughout the body, where it encounters these esterases. The hydrolysis reaction is efficient, leading to a swift increase in the systemic concentration of active prednisolone. This rapid biotransformation ensures that the therapeutic effects of the drug are initiated promptly after administration. The resulting prednisolone is then free to diffuse across cell membranes to interact with its intracellular targets.

Glucocorticoid Receptor Interactions

The physiological effects of prednisolone are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.

In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a large multi-protein complex. This complex includes several chaperone proteins, most notably heat shock protein 90 (Hsp90), which maintains the receptor in a conformation that is capable of binding to its ligand but is otherwise inactive.

As a lipophilic molecule, prednisolone readily diffuses across the cell membrane and into the cytoplasm. Here, it binds to the ligand-binding domain (LBD) of the GR. This binding event triggers a significant conformational change in the receptor protein. The binding of prednisolone induces a repositioning of key structural elements within the LBD, particularly helix 12. This conformational shift leads to the dissociation of the chaperone proteins, including Hsp90, from the receptor. This unmasking of the receptor is a critical step that exposes its nuclear localization signals.

Once the chaperone proteins have dissociated, the now-activated prednisolone-GR complex is able to translocate from the cytoplasm into the nucleus. This process is an active, energy-dependent mechanism that relies on the exposed nuclear localization signals of the receptor. The translocation of the ligand-receptor complex into the nucleus is a rapid event, occurring within minutes of ligand binding. Inside the nucleus, the prednisolone-GR complex can directly interact with DNA to regulate gene expression.

Genomic Mechanisms: Transcriptional Regulation

The primary mechanism by which prednisolone exerts its effects is through the regulation of gene transcription. This is achieved through the interaction of the prednisolone-GR complex with specific DNA sequences and with other transcription factors.

Within the nucleus, the prednisolone-GR complex typically forms a homodimer, which then binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs). smpdb.capatsnap.comwikipedia.org These GREs are located in the promoter regions of target genes and act as enhancers or repressors of gene transcription. The consensus GRE sequence is a palindromic sequence of 15 base pairs. The binding of the GR dimer to these GREs can either enhance or suppress the transcription of the associated gene.

The interaction between the GR and GREs is a key determinant of the specificity of glucocorticoid action. The precise DNA sequence of the GRE, as well as the cellular context and the presence of other transcription factors and co-regulators, all influence the transcriptional outcome of GR binding.

The binding of the prednisolone-GR complex to GREs leads to a profound alteration in the expression profile of a wide array of genes. This modulation of gene expression underlies the diverse physiological effects of glucocorticoids, including their anti-inflammatory and immunosuppressive actions. The genomic actions of the GR can be broadly categorized into two main mechanisms: transactivation and transrepression.

Transactivation involves the GR homodimer binding to positive GREs, which leads to the recruitment of coactivator proteins and the basal transcription machinery, resulting in an increase in the transcription of the target gene. Through this mechanism, prednisolone upregulates the expression of several anti-inflammatory proteins. A key example is the induction of annexin (B1180172) A1 (also known as lipocortin-1), which inhibits phospholipase A2, a crucial enzyme in the inflammatory cascade that leads to the production of prostaglandins (B1171923) and leukotrienes. patsnap.com Another important anti-inflammatory gene upregulated by glucocorticoids is glucocorticoid-induced leucine (B10760876) zipper (GILZ). pnas.orgfrontiersin.org

Transrepression , on the other hand, is a mechanism by which the GR suppresses the expression of pro-inflammatory genes. This is often achieved through the interaction of the GR monomer with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of inflammatory gene expression. wikipedia.orgnih.gov By binding to these transcription factors, the GR interferes with their ability to activate the transcription of their target genes, which include a wide range of cytokines, chemokines, and adhesion molecules that mediate the inflammatory response. patsnap.comwikipedia.orgnih.gov This tethering mechanism does not involve direct binding of the GR to a GRE. In some cases, transrepression can also occur through the binding of the GR to negative GREs (nGREs), which directly inhibits gene transcription. smpdb.ca

The following table provides examples of genes whose expression is modulated by prednisolone through these genomic mechanisms:

| Mechanism | Effect on Gene Expression | Examples of Regulated Genes | Associated Function |

| Transactivation | Upregulation | Annexin A1 (Lipocortin-1) | Inhibition of phospholipase A2, anti-inflammatory |

| Glucocorticoid-induced leucine zipper (GILZ) | Anti-inflammatory, immunosuppressive | ||

| Mitogen-activated protein kinase phosphatase-1 (MKP-1) | Dephosphorylation and inactivation of MAP kinases, anti-inflammatory | ||

| Transrepression | Downregulation | Interleukin-1β (IL-1β) | Pro-inflammatory cytokine |

| Tumor Necrosis Factor-α (TNF-α) | Pro-inflammatory cytokine | ||

| Cyclooxygenase-2 (COX-2) | Enzyme involved in prostaglandin (B15479496) synthesis, pro-inflammatory | ||

| Intercellular Adhesion Molecule-1 (ICAM-1) | Adhesion molecule involved in leukocyte trafficking |

Non-Genomic Mechanisms of Action

Beyond its effects on gene transcription, which can take hours to manifest, prednisolone also elicits rapid, non-genomic effects. These actions are initiated within seconds to minutes and are independent of protein synthesis. nih.govnih.govbioscientifica.comnih.gov

The non-genomic effects of prednisolone are thought to be mediated through interactions with cell membranes and the activation of rapid cellular signaling pathways. patsnap.com These mechanisms can involve:

Membrane-bound Glucocorticoid Receptors (mGRs): Evidence suggests the existence of glucocorticoid receptors located on the cell membrane. nih.govnih.govbioscientifica.comnih.gov Binding of prednisolone to these receptors can trigger rapid downstream signaling cascades.

Physicochemical Interactions with Membranes: The lipophilic nature of prednisolone allows it to intercalate into cell membranes, potentially altering membrane fluidity and the function of membrane-associated proteins.

Modulation of Ion Fluxes and Kinase Activity: Rapid, non-genomic actions can lead to changes in intracellular ion concentrations (e.g., Ca2+) and the activity of various protein kinases, which can quickly modulate cellular responses. nih.govresearchgate.net

Cellular Effects and Immunomodulation

The molecular mechanisms of prednisolone translate into profound effects on immune cells, leading to broad immunomodulation.

A critical aspect of prednisolone's therapeutic effect is its ability to inhibit the migration and accumulation of inflammatory cells at the site of inflammation. patsnap.com This is accomplished by:

Downregulation of Adhesion Molecules: Prednisolone reduces the expression of cellular adhesion molecules on both endothelial cells and leukocytes. This makes it more difficult for inflammatory cells to adhere to the blood vessel walls and migrate into tissues.

Inhibition of Chemotactic Factors: The suppression of pro-inflammatory gene transcription by prednisolone leads to a decrease in the production of chemokines and other chemotactic factors that attract inflammatory cells to the site of injury or infection. patsnap.com

Modulation of T-lymphocyte Proliferation and Activation

This compound, through its active metabolite prednisolone, significantly modulates the proliferation and activation of T-lymphocytes, a critical component of the adaptive immune system. This modulation is a key aspect of its immunosuppressive effects. The mechanisms underlying this are multifaceted, involving the regulation of gene expression that governs T-cell activation, differentiation, and survival.

Research has demonstrated that prednisolone can inhibit the proliferation of T-lymphocytes in a concentration-dependent manner. This inhibitory effect is a cornerstone of its therapeutic action in autoimmune and inflammatory conditions where T-cell-mediated immunity is pathogenic. The concentration of prednisolone required to inhibit 50% of T-lymphocyte proliferation (IC50) has been quantified in various studies, providing insight into its potency. It is important to note that the following data pertains to prednisolone, the active metabolite of this compound.

| Study Type | IC50 (ng/mL) | Reference |

|---|---|---|

| In Vitro Whole Blood Lymphocyte Proliferation | 38.8 | nih.govresearchgate.net |

| Ex Vivo Whole Blood Lymphocyte Proliferation | 3.76 | nih.govresearchgate.net |

The suppressive effects of prednisolone on T-lymphocyte activation also involve the downregulation of key signaling molecules and transcription factors that are essential for T-cell responses. These include transcription factors such as nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and nuclear factor of activated T-cells (NFAT). By inhibiting these pathways, prednisolone can reduce the production of pro-inflammatory cytokines that are crucial for T-cell-mediated immune responses.

| Cytokine | Effect | T-Cell Subset Primarily Affected | Reference |

|---|---|---|---|

| Interleukin-2 (IL-2) | Inhibition | Th1 | nih.gov |

| Interferon-gamma (IFN-γ) | Inhibition | Th1 | nih.gov |

| Interleukin-17 (IL-17) | Inhibition | Th17 | nih.gov |

| Interleukin-10 (IL-10) | Stimulation | Treg | nih.gov |

It is important to underscore that the direct effects of this compound on T-lymphocyte proliferation and activation are mediated by its active form, prednisolone. The research cited provides a strong indication of the mechanisms involved, although studies focusing specifically on the 17-acetate ester are limited.

Pharmacokinetic Principles and Metabolic Fate

Ester Hydrolysis and Formation of Active Prednisolone (B192156) Metabolite

Prednisolone 17-acetate itself is not the primary active compound. Upon administration, it undergoes hydrolysis, a chemical reaction that cleaves the acetate (B1210297) ester group. invivochem.comnih.govdrugbank.com This process releases the active metabolite, prednisolone. invivochem.comdrugbank.compatsnap.com This conversion is a necessary step for the drug to exert its pharmacological effects. patsnap.comnih.gov The absorption pharmacokinetics of prednisolone acetate are not significantly different from a comparable dose of prednisolone. invivochem.comdrugbank.com

Metabolism of Prednisolone and its Esters

Once prednisolone is formed, it is subject to extensive metabolism, primarily in the liver. nih.govclinpgx.org This metabolic process involves various enzymatic pathways that transform the compound into more water-soluble forms, facilitating its elimination from the body.

The liver is the principal site for the biotransformation of prednisolone. nih.gov A key family of enzymes involved in this process is the Cytochrome P450 (CYP) system. clinpgx.orgnih.govresearchgate.net Specifically, CYP3A4 is a major enzyme responsible for metabolizing prednisolone. clinpgx.orgnih.govresearchgate.netclinpgx.org One of the primary metabolic reactions is 6β-hydroxylation, which is catalyzed by CYP3A4. clinpgx.orgnih.govresearchgate.net The efficiency of these hepatic enzymes can be influenced by liver function, with impaired function potentially leading to decreased metabolic clearance. nih.govresearchgate.netbmj.com Prednisolone can also be reversibly metabolized to prednisone (B1679067). invivochem.comdrugbank.com Studies in human hepatocytes have shown that while prednisone can induce CYP3A, prednisolone does not appear to have the same inducing effect. nih.govresearchgate.net

Following biotransformation, prednisolone and its metabolites undergo conjugation reactions. These phase II metabolic processes involve the attachment of endogenous molecules, such as glucuronic acid or sulfate (B86663), to the steroid. wikipedia.orgdrugbank.com The resulting glucuronide and sulfate conjugates are more water-soluble than the parent compound, which is a critical step for their subsequent elimination from the body. clinpgx.orgcas.cz These conjugated metabolites are then excreted, primarily in the urine. invivochem.comwikipedia.orgdrugbank.com

Excretion Profiles of Prednisolone and its Metabolites

The primary route of elimination for prednisolone and its metabolites is through the kidneys via urination. invivochem.comdrugbank.comwikipedia.orgnih.gov A relatively small fraction of a dose is excreted as unchanged prednisolone, indicating that metabolism is the main pathway for its elimination. clinpgx.orgnih.gov Studies have shown that approximately 16.7% of an intravenous dose of prednisolone is excreted unchanged in the urine. nih.gov The majority of the dose is excreted as various metabolites, including the aforementioned glucuronide and sulfate conjugates. invivochem.comwikipedia.org The elimination half-life of prednisolone in plasma is typically in the range of 2 to 3.5 hours. invivochem.comdrugbank.comwikipedia.org

Bioavailability Differences among Prednisolone Esters and Derivatives

The bioavailability of corticosteroids can be influenced by their chemical structure, particularly through esterification. While specific comparative bioavailability data between various prednisolone esters is complex, the principle is that these prodrugs must be converted to the active prednisolone to be effective.

Esterification, such as the addition of an acetate group to form this compound, generally increases the lipophilicity of the steroid molecule. patsnap.compatsnap.comnih.gov This enhanced lipophilicity can facilitate easier passage through cellular membranes, which are primarily composed of lipids. patsnap.compatsnap.com However, the relationship between lipophilicity and receptor binding affinity is not always linear. For instance, 21-acetate substitution on corticosteroids has been shown to increase lipophilicity but decrease affinity for the glucocorticoid receptor. nih.gov The ability of steroids to permeate membranes is a critical factor in their mechanism of action, allowing them to reach intracellular glucocorticoid receptors. patsnap.comrsc.org The rate of permeation can be influenced by factors such as the number of hydroxyl groups on the steroid molecule. acs.org

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in separating Prednisolone (B192156) 17-acetate from related substances and degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Prednisolone 17-acetate. Reversed-phase HPLC methods are commonly employed for its separation and quantification. A study detailed a stability-indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations. wisdomlib.org The separation was achieved using a Hypersil BDS C18 column with a mobile phase consisting of an orthophosphoric buffer (pH 4), acetonitrile, and water, with trifluoroacetic acid. wisdomlib.org Another method utilized a Phenomenex Gemini C18 column with a gradient mobile-phase system of acetonitrile/tetrahydrofuran/water and acetonitrile/water for the analysis of prednisolone and its related substances, including this compound. nih.govacs.org

The following table summarizes typical HPLC conditions for the analysis of this compound and related compounds:

| Parameter | Condition 1 | Condition 2 |

| Column | Hypersil BDS C18 (250mm x 4.6mm, 5µ) | Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 μm) |

| Mobile Phase | Orthophosphoric Buffer pH 4, Acetonitrile: water (H2O):Trifluoroacetic acid (45:55:0.2% V/V) | Gradient system: Acetonitrile/tetrahydrofuran/water (15:10:75 v/v/v) and Acetonitrile/water (80:20 v/v) |

| Flow Rate | 1 mL/min | Not specified |

| Detection | PDA detector at 254 nm | UV detection at 254 nm |

| Retention Time | 4.73 minutes | Not specified |

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and reliable method for the analysis of this compound. A validated HPTLC method for the simultaneous determination of Prednisolone acetate (B1210297) and Moxifloxacin hydrochloride in eye drops has been developed. researchgate.net This method utilized silica gel 60 RP-18F254S plates with a mobile phase of Methanol:Water:Triethylamine. researchgate.net Another HPTLC method for the analysis of prednisolone in tablets used a mobile phase of ethyl acetate:chloroform:methanol on silica gel 60 F254 plates. researchgate.net

Key parameters for HPTLC analysis are presented in the table below:

| Parameter | Condition 1 |

| Stationary Phase | Silica gel 60 RP-18F254S plates |

| Mobile Phase | Methanol:Water:Triethylamine (7:3:0.3 v/v) |

| Detection | 274 nm |

| Rf Value | 0.50 ± 0.02 |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and identifying its metabolites.

UV-Vis spectrophotometry is a straightforward and widely used method for the quantification of this compound. The presence of a chromophore in the prednisolone structure allows for its detection in the UV region. The maximum absorbance (λmax) of prednisolone is typically observed around 242-246 nm. nihs.go.jpjocpr.com One method reported a λmax of 246 nm in a mixture of acetonitrile and methanol. jocpr.com Another source indicates a λmax of approximately 242 nm. nihs.go.jp

| Solvent System | λmax (nm) |

| Acetonitrile: Methanol (30:70) | 246 |

| Methanol | 242 |

| Water | 244 wikipedia.org |

A dataset of ¹H and ¹³C chemical shifts for prednisolone has been reported, which serves as a close reference for this compound. nih.govresearchgate.net

Mass spectrometry (MS) is a powerful tool for the definitive identification of this compound and the characterization of its metabolites. Electron ionization mass spectrometry provides a fragmentation pattern that can be used for structural confirmation. nist.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly valuable for metabolite profiling in biological matrices. semanticscholar.orgnih.gov Studies on prednisolone metabolism have identified numerous metabolites in human urine using precursor ion scan and neutral loss scan methods. semanticscholar.orgnih.gov These investigations have led to the characterization of metabolites such as prednisone (B1679067), 20β-dihydro-prednisolone, and various hydroxylated forms. nih.govupf.edu

Method Development and Validation for Quality Control

Rigorous analytical methods are essential for ensuring the quality, purity, and stability of this compound in pharmaceutical applications.

The quality control of this compound relies heavily on the identification and quantification of impurities. synzeal.comsynthinkchemicals.com Pharmaceutical reference standards for this compound and its known impurities are critical for method development, validation, and routine quality control testing. synthinkchemicals.comlgcstandards.compharmaffiliates.com These standards are produced in accordance with internationally recognized requirements, such as ISO 17034 and ISO/IEC 17025, and are traceable to pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). lgcstandards.comsigmaaldrich.comuspbpep.com For instance, the Japanese Pharmacopoeia has an authorized Prednisolone Acetate Reference Standard (Control 901) established through extensive analytical testing, including HPLC and TLC. nih.gov The use of these well-characterized reference standards is essential for regulatory submissions such as Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). synzeal.comveeprho.com

Table 2: Selected Impurities of this compound

| Impurity Name | Chemical Name | Source/Type |

|---|---|---|

| Prednisolone Acetate - Impurity A | Hydrocortisone (B1673445) Acetate | Pharmacopeial Impurity pharmaffiliates.com |

| Prednisolone Acetate - Impurity B | Prednisolone | Pharmacopeial Impurity pharmaffiliates.com |

| Prednisolone Acetate - Impurity C | Prednisolone 11,21-Diacetate | Pharmacopeial Impurity pharmaffiliates.com |

| Prednisolone Acetate - Impurity D | 11β,17-Dihydroxypregna-1,4-diene-3,20-dione | Pharmacopeial Impurity pharmaffiliates.comsynzeal.com |

| Prednisolone Acetate - Impurity E | 17-Hydroxy-3,20-dioxopregna-1,4,9(11)-trien-21-yl Acetate | Pharmacopeial Impurity pharmaffiliates.com |

| Prednisolone EP Impurity F | 11-epi-Prednisolone | Pharmacopeial Impurity veeprho.com |

Forced degradation, or stress testing, is a crucial component of stability assessment, providing insights into the intrinsic stability of the drug substance and helping to develop stability-indicating analytical methods. asianpubs.org this compound has been subjected to various stress conditions, including acid, base, and neutral hydrolysis, oxidation, heat, and photochemical exposure, to identify potential degradation products. nih.govresearchgate.net

Studies have shown that this compound is particularly susceptible to degradation under acidic, alkaline, and neutral hydrolysis, as well as wet heat and photochemical conditions. nih.gov For example, 100% degradation was observed under strong acidic (5N HCl) and various alkaline conditions. nih.gov In one study using RP-HPLC, 22.18% degradation was observed after 4 hours in 0.1 N HCl, and 20.60% degradation was seen after 2.5 hours in 0.1 N NaOH. jpsbr.org These studies lead to the formation of multiple degradation products, which are then separated and identified using techniques like TLC-densitometry and HPLC. asianpubs.orgnih.gov The data generated is vital for establishing degradation pathways and ensuring that analytical methods can effectively separate the intact drug from its degradation products. asianpubs.orgresearchgate.net

Table 3: Summary of Forced Degradation Studies on this compound

| Stress Condition | Extent of Degradation | Key Observations |

|---|---|---|

| Acid Hydrolysis (1N HCl) | 76.2% decomposed nih.gov | Generated multiple degradation products with Rf values of 0.01, 0.03, 0.17, 0.19, 0.29, and 0.73. nih.gov |

| Acid Hydrolysis (5N HCl) | 100% decomposed nih.gov | Generated degradation products with Rf values of 0.01, 0.02, 0.03, 0.29, 0.58, 0.78, and 0.80. nih.gov |

| Alkaline Hydrolysis (0.1, 1, 5N NaOH) | 100% degradation observed nih.gov | Degraded peaks were observed at Rf 0.01, 0.02, and 0.50. nih.gov |

| Neutral Hydrolysis | Significant degradation nih.gov | A common degraded product with Rf 0.01 was observed. nih.gov |

| Oxidation (H₂O₂) | Degradation observed | Two additional peaks at Rf 0.23 and 0.55 were observed under one condition. nih.gov |

| Wet Heat | 17% degraded nih.gov | A degraded product at Rf 0.80 was generated. researchgate.net |

| Photochemical Degradation | 20.81% degradation (sunlight exposure) jpsbr.org | Susceptible to degradation under light. nih.gov |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Prednisolone |

| Hydrocortisone Acetate |

| Prednisolone 11,21-Diacetate |

| 11β,17-Dihydroxypregna-1,4-diene-3,20-dione |

| 17-Hydroxy-3,20-dioxopregna-1,4,9(11)-trien-21-yl Acetate |

| 11-epi-Prednisolone |

| Betamethasone |

| Chloramphenicol |

Structure Activity Relationship Sar Studies and Computational Approaches

Correlation of Structural Modifications with Biological Activity

The bioavailability of a corticosteroid is a complex parameter influenced by its absorption, distribution, metabolism, and receptor-binding affinity. The hydroxyl groups on the prednisolone (B192156) scaffold play a crucial role in these processes.

The 11β-hydroxyl group is indispensable for glucocorticoid activity. derangedphysiology.com Its presence is a primary requirement for effective binding to the glucocorticoid receptor. derangedphysiology.com Steroids that possess a ketone group at the C11 position, such as prednisone (B1679067), are essentially prodrugs that must be metabolically converted by the liver into their active 11β-hydroxy forms, like prednisolone, to exert their effects. derangedphysiology.comwikipedia.org This bioactivation step highlights the critical role of the C11-OH in conferring biological function.

Esterification, such as the addition of the acetate (B1210297) group at the C21 position to form Prednisolone 17-acetate, significantly increases the lipophilicity of the molecule. This enhanced lipophilicity can improve the drug's ability to penetrate cellular membranes, such as the cornea, which is essential for locally administered formulations. nih.gov Research suggests a hierarchical increase in bioavailability and efficacy from prednisone to prednisolone, and further to this compound, indicating that these structural modifications are key to enhancing its therapeutic profile. nih.gov Prednisolone acetate itself acts as a prodrug, undergoing ester hydrolysis in the body to release the active prednisolone. wikipedia.org

Table 1: Influence of Key Functional Groups on Corticosteroid Activity

| Position | Functional Group | Effect on Activity/Bioavailability |

|---|---|---|

| C1-C2 | Double Bond (Δ¹) | Increases glucocorticoid potency and rigidity of the A-ring. nih.gov |

| C11 | β-Hydroxyl (-OH) | Essential for glucocorticoid activity and receptor binding. derangedphysiology.com |

| C11 | Ketone (=O) | Confers prodrug status; requires metabolic activation to the 11β-OH form. derangedphysiology.comwikipedia.org |

| C17 | α-Hydroxyl (-OH) | Important for activity; serves as a site for esterification to modify potency. nih.gov |

| C21 | Acetate Ester (-OCOCH₃) | Increases lipophilicity, enhancing membrane penetration and bioavailability for local administration. nih.gov |

The potency of this compound is a direct reflection of its binding affinity for the glucocorticoid receptor. This affinity is governed by the steric (size and shape) and electronic (charge distribution, polarity) properties of its functional groups.

The introduction of a double bond between carbons 1 and 2 in the A-ring, which distinguishes prednisolone from hydrocortisone (B1673445), creates a more planar and rigid A-ring structure. nih.gov This modification enhances glucocorticoid potency relative to mineralocorticoid activity. nih.gov

The C17α position is a critical site for modification. While this compound features a hydroxyl group at this position, studies on other glucocorticoids have shown that introducing bulky, lipophilic ester groups (e.g., furoate or propionate) at C17α can dramatically increase potency. nih.gov These larger groups can completely fill the ligand-binding pocket of the GR, establishing additional hydrophobic contacts that serve as anchors, thereby significantly increasing binding affinity. nih.gov This demonstrates the powerful steric effect at this position, where the size and shape of the substituent can be tailored to maximize receptor occupancy and, consequently, potency. nih.gov

Furthermore, the electronic properties of substituents are crucial. The C3-ketone group and the 11β-hydroxyl group are involved in a critical hydrogen-bond network within the GR binding site, which is essential for high-affinity binding and receptor activation. nih.gov The C1=C2 double bond in the A-ring forces the C3-ketone group to be planar with the ring, which optimally positions it to interact with key amino acid residues like Arginine 611 (ARG 611) and Glutamine 570 (GLN 570) in the receptor pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel molecules and for understanding the key physicochemical properties that drive potency.

For glucocorticoids, QSAR models aim to predict biological activity, often expressed as receptor binding affinity (e.g., Ki) or a measure of anti-inflammatory effect (e.g., IC50). These models are built by calculating a set of molecular descriptors for a series of known glucocorticoids and using statistical methods to find the best-fitting equation that relates these descriptors to their measured activity.

A general form of a QSAR model can be expressed as: Biological Activity = f (Molecular Descriptors) + error

While a specific, universally predictive QSAR model for all glucocorticoid activities does not exist, studies have identified several molecular descriptors that are consistently important for predicting the receptor binding affinity of corticosteroids. researchgate.net These key descriptors include:

Lipophilicity (logP): This descriptor quantifies the water-fat solubility of the compound. A certain degree of lipophilicity is required for the steroid to cross cell membranes and reach the cytoplasmic receptor. Esterification at C17 or C21, as in this compound, directly modulates this parameter. researchgate.net

Molecular Volume and Shape: The steric fit of the ligand into the GR binding pocket is paramount. Descriptors related to the molecule's size, volume, and surface area are critical for modeling this interaction. researchgate.net

Electronic Properties: Descriptors such as atomic charges, dipole moments, and the energies of molecular orbitals (HOMO/LUMO) quantify the electronic characteristics of the molecule. These are essential for modeling the hydrogen bonds and van der Waals interactions between the steroid and the receptor's amino acid residues.

Presence/Absence of Specific Groups: QSAR models can use indicator variables to represent the presence of activity-enhancing groups, such as a fluoro substituent at C6 or C9, which are known to increase potency. researchgate.net

These predictive models, once validated, can be used to virtually screen new derivatives of this compound, prioritizing the synthesis of compounds with the highest predicted activity.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic, atom-level view of how this compound interacts with its biological target. These computational tools allow for the prediction of binding modes and affinities, offering a structural rationale for observed SAR data.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This method is instrumental in understanding the specific interactions that anchor this compound within the GR's ligand-binding pocket.

In silico docking studies have been used to compare the binding affinity of this compound with other derivatives. researchgate.net By calculating a "docking score," which estimates the binding free energy, researchers can predict the relative binding affinities of different compounds. For instance, a study of 152 derivatives found that 18 compounds, including Pred forte (an isomer of this compound), showed better (more negative) docking scores than this compound itself, suggesting potentially higher binding affinities. researchgate.net Such findings provide a basis for introducing new compounds that may act as more efficient anti-inflammatory agents by inhibiting the glucocorticoid receptor. researchgate.net

Given that receptors like the GR are not rigid, "induced-fit" docking models are often employed. bohrium.com These models account for the flexibility of the receptor's side chains, which can reorient to better accommodate the ligand. This is particularly relevant for the GR, where the binding pocket is known to be flexible and can expand to accommodate various ligands, especially those with bulky substituents at the C17α position. bohrium.com

Table 2: Predicted Binding Affinities of Prednisolone Acetate and Derivatives with the Glucocorticoid Receptor (PDB: 6DXK)

| Compound | Predicted Docking Score | Key Interacting Residues |

|---|---|---|

| This compound Derivative (Pred forte) | -10.004 | ARG 611 (strong H-bond) researchgate.net |

| Reference Ligand (A HJ4 801) | Not Specified (Weak H-bonds) | ARG 611, GLN 570 researchgate.net |

Note: Docking scores are unitless values where a more negative score typically indicates a more favorable predicted binding affinity. Data is derived from a study on prednisolone acetate derivatives. researchgate.net

Conformational Analysis and Molecular Flexibility Studies

The three-dimensional structure and flexibility of this compound are crucial determinants of its interaction with biological targets. Conformational analysis, through techniques like X-ray crystallography, reveals the spatial arrangement of atoms, while molecular flexibility studies assess the molecule's ability to adopt different shapes.

The flexibility of the steroid nucleus and its substituents influences receptor binding and biological activity. For steroids in general, the binding to receptors like human cytochrome P450 17A1 is often governed by a conformational selection model. nih.gov This model suggests that the receptor binds to a specific pre-existing conformation of the steroid. The conformational flexibility of the steroid's D-ring and its side chains can play a significant role in its ability to adopt the required geometry for receptor interaction. mdpi.com While specific molecular flexibility studies on this compound are not extensively detailed in the provided results, the general principles of steroid-receptor interactions highlight the importance of its ability to adopt various conformations.

Computational Prediction of Barrier Permeation

Computational models are valuable tools for predicting the ability of a drug to permeate biological barriers like the skin and cornea, reducing the need for extensive experimental studies. These in silico methods utilize molecular descriptors to estimate permeability coefficients.

Skin Permeation Coefficient Modeling

The prediction of the skin permeation coefficient (K_p_) is critical for the development of topical drug delivery systems. nih.gov Various computational models have been developed to estimate K_p_ for steroids and other molecules. nih.govmdpi.com These models are typically based on quantitative structure-activity relationships (QSAR) and utilize key physicochemical descriptors calculated from the molecule's structure. plos.org

Key molecular descriptors that have been shown to be influential in predicting skin permeability include:

Molecular weight (MW) nih.gov

Octanol-water partition coefficient (log K_ow_ or log P) nih.govplos.org

Solvation free energy nih.gov

Hydrogen bond donors and acceptors plos.org

Topological polar surface area plos.org

Data-driven models, such as those using k-nearest-neighbor algorithms and ridge regression, have been developed and validated using experimental data for a range of compounds. nih.gov For steroids, chromatographic parameters, such as those obtained from reversed-phase thin-layer chromatography (RP-TLC), can also be used in combination with calculated descriptors to predict skin permeability. nih.govmdpi.com These models have demonstrated good agreement between calculated and experimental skin permeability coefficients for various steroids. mdpi.com

Below is an interactive table summarizing the key descriptors used in skin permeation modeling.

| Descriptor | Importance in Skin Permeation |

| Molecular Weight (MW) | Influences diffusion through the stratum corneum. |

| Octanol-Water Partition Coefficient (log K_ow) | A measure of lipophilicity, crucial for partitioning into the lipid-rich stratum corneum. |

| Hydrogen Bonding Capacity | Affects interactions with the skin barrier components. |

| Polar Surface Area (PSA) | Relates to the molecule's polarity and its ability to cross lipid membranes. |

In Silico Assessment of Corneal Absorption

In silico studies are instrumental in predicting the ocular bioavailability of topically applied drugs like this compound. sciensage.inforesearchgate.netsciensage.info The cornea is a complex, multi-layered barrier, and a drug's ability to permeate it depends on a balance of lipophilicity and aqueous solubility. researchgate.net

Computational studies involving this compound and its derivatives have been conducted to evaluate their potential for treating ocular conditions like dry eye disease. sciensage.infosciensage.inforesearchgate.net These studies utilize molecular docking to assess the binding affinity of the compounds to target receptors, such as the glucocorticoid receptor. sciensage.inforesearchgate.net Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) properties are computationally predicted to assess their suitability for ocular delivery. sciensage.inforesearchgate.netsciensage.info

Key parameters for predicting good corneal permeability include:

Lipophilicity (log P): An optimal lipophilicity is required. While increased lipophilicity can enhance binding to the corneal lipid membrane, excessive lipophilicity can decrease diffusion through the cornea. researchgate.net

Aqueous Solubility: Sufficient solubility in tear fluid is necessary for the drug to be available to permeate the cornea. sciensage.inforesearchgate.net

Molecular Size: Molecules with a molecular weight of less than 500 Da generally exhibit better permeability. researchgate.netsciensage.info

Studies have shown that this compound has properties that make it a good candidate for ocular absorption, demonstrating significant predicted bioavailability and permeability across the cornea. sciensage.inforesearchgate.netsciensage.inforesearchgate.net For this compound, it has been observed that the permeability rate, rather than the dissolution rate, appears to be the rate-limiting step for its transport across the cornea. nih.gov

The following table summarizes the key ADME parameters and their optimal ranges for corneal absorption as identified in in silico studies of prednisolone derivatives. sciensage.inforesearchgate.netsciensage.inforesearchgate.net

| Parameter | Optimal Characteristic for Corneal Absorption |

| Molecular Size | < 500 Da |

| Aqueous Solubility | Soluble to moderately soluble |

| Lipophilicity (log P) | < 5 |

Future Research Directions and Translational Perspectives

Rational Design of Enhanced Glucocorticoid Derivatives

The rational design of new glucocorticoid derivatives is a cornerstone of future therapeutic strategies, aiming to improve upon the risk-benefit profile of established compounds like Prednisolone (B192156) 17-acetate. This approach relies on a deep understanding of the structure-activity relationships (SAR) that govern the interaction between the steroid molecule and the glucocorticoid receptor (GR). oup.comtaylorfrancis.com The goal is to engineer molecules with a better separation of their desired anti-inflammatory effects (gene transrepression) from their unwanted metabolic side effects (gene transactivation). nih.gov

Key strategies in this field include:

Selective Glucocorticoid Receptor Modulators (SGRMs): The development of SGRMs is a primary objective. These compounds are designed to selectively modulate GR functions, ideally promoting the pathways responsible for anti-inflammatory action while avoiding those that lead to adverse effects. nih.govnih.gov

Structural Modifications: Research has identified key positions on the steroid scaffold where modifications can significantly alter potency and activity. oup.comresearchgate.net For instance, halogenation at the 6α and 9α positions is known to enhance glucocorticoid potency, while substitutions at the C-16 position can reduce mineralocorticoid activity. researchgate.net Understanding how different functional groups at various positions affect receptor binding and subsequent downstream signaling is crucial. oup.comresearchgate.netyoutube.com The C-17 position, where the acetate (B1210297) group resides in Prednisolone 17-acetate, is particularly important for binding interactions. oup.com

Soft Glucocorticoids: This concept involves designing glucocorticoids that are metabolized into inactive compounds after exerting their effect at the target site. This strategy aims to reduce systemic activity and associated side effects. researchgate.net

Prodrug Approaches: Designing prodrugs that become active only in specific tissues or under certain pathological conditions is another promising avenue. nih.gov This involves attaching moieties to the glucocorticoid that are cleaved by enzymes predominantly found in the target tissue, thereby concentrating the active drug where it is needed most. nih.gov

Quantitative structure-activity relationship (QSAR) studies are vital in this process, establishing mathematical links between a molecule's chemical structure and its biological activity. oup.com These models help predict the potency and properties of novel derivatives before they are synthesized, streamlining the discovery process. oup.comresearchgate.net

Development of Advanced Delivery Systems for Targeted Action

To overcome the limitations of systemic glucocorticoid administration, which often leads to widespread and undesirable effects, researchers are developing advanced drug delivery systems. nih.govnih.gov The objective is to deliver compounds like this compound directly to inflamed or pathological tissues, thereby increasing local efficacy and minimizing systemic exposure. nih.govutwente.nl

Several types of nanocarriers are being intensively investigated for this purpose: nih.govresearchgate.net

Liposomes: These are vesicles composed of phospholipid bilayers that can encapsulate hydrophilic (like phosphate (B84403) or acetate derivatives of glucocorticoids) and lipophilic drugs. nih.govutwente.nlresearchgate.net Surface modifications, such as the addition of polyethylene (B3416737) glycol (PEG), can prolong their circulation time in the bloodstream. nih.govresearchgate.net

Polymeric Micelles: These are nanosized colloidal particles with a core-shell structure that can carry poorly water-soluble drugs. nih.govresearchgate.net

Nanoparticles: Solid nanoparticles, such as those made from human serum albumin (HSA), can carry glucocorticoids and accumulate in inflamed joints through a phenomenon known as the "extravasation through leaky vasculature and subsequent inflammatory cell-mediated sequestration (ELVIS)" effect. nih.govscienceopen.com Studies have shown that co-delivering prednisolone and curcumin (B1669340) using HSA nanoparticles can enhance therapeutic efficacy in models of rheumatoid arthritis. nih.govscienceopen.com

Polymer-Drug Conjugates: In this approach, the glucocorticoid is covalently attached to a polymer, often via a linker that is designed to release the drug under specific conditions, such as the acidic environment of inflamed tissue. nih.govnih.govresearchgate.net

These delivery systems can be designed for passive or active targeting. Passive targeting relies on the natural tendency of nanoparticles to accumulate in tissues with leaky blood vessels, such as tumors and sites of inflammation. rsc.org Active targeting involves attaching ligands (e.g., antibodies or peptides) to the surface of the nanocarrier that bind to specific receptors overexpressed on target cells, further enhancing delivery precision. pnas.org

Below is an interactive table summarizing various advanced delivery systems for glucocorticoids.

| Delivery System | Description | Mechanism of Action | Examples of Encapsulated Glucocorticoids |

| Liposomes | Vesicles with a phospholipid bilayer enclosing an aqueous core. Can be modified with PEG (PEGylated) to increase circulation time. nih.govresearchgate.net | Encapsulate hydrophilic drug derivatives in the core and lipophilic drugs in the bilayer. Can passively accumulate in inflamed tissues. nih.govresearchgate.netrsc.org | Prednisolone phosphate, Dexamethasone phosphate, Budesonide phosphate utwente.nlresearchgate.net |

| Polymeric Micelles | Spherical, colloidal nanoparticles (10–100 nm) with a hydrophilic shell and a hydrophobic core. nih.gov | Hydrophobic glucocorticoids are contained within the core, improving solubility and stability. nih.govresearchgate.net | Dexamethasone, Prednisolone nih.gov |

| Nanoparticles (e.g., HSA-based) | Solid particles at the nanoscale. Human Serum Albumin (HSA) is a biocompatible and non-toxic carrier. nih.govscienceopen.com | Accumulate in inflamed joints via the ELVIS effect. Can be used for co-delivery of multiple drugs. nih.gov | Prednisolone, Curcumin (co-delivery) nih.govscienceopen.com |

| Polymer-Drug Conjugates | Covalent attachment of a glucocorticoid to a macromolecular carrier via a linker. nih.govresearchgate.net | Controlled drug release by cleavage of the linker at the target site (e.g., by pH or enzymes). nih.gov | Dexamethasone nih.gov |

| Inorganic-Organic Hybrid Nanoparticles | Composed of an inorganic cation and a functional organic anion, such as a phosphorylated glucocorticoid. researchgate.net | Self-assemble into particles that can effectively target myeloid cells, shifting macrophage polarization from M1 to M2. researchgate.net | Phosphorylated Glucocorticoids researchgate.net |

Elucidation of Complex Molecular Networks through Systems Biology Approaches

Glucocorticoids exert their effects by influencing a vast and complex network of genes and signaling pathways. oup.comoup.com A single-gene or single-pathway approach is often insufficient to fully grasp the pleiotropic actions of these hormones. Systems biology, which integrates multi-omics data (genomics, transcriptomics, proteomics, and metabolomics), offers a holistic perspective to unravel these intricate molecular networks. nih.govnih.gov

By applying these approaches, researchers can:

Identify Biomarkers: Integrated multi-omic analysis can help identify robust biomarkers that quantify glucocorticoid action and predict patient response. nih.govresearchgate.net For example, studies have identified specific microRNAs (e.g., miR-122-5p) and transcriptomic profiles that are predictive of glucocorticoid exposure. nih.govresearchgate.net

Understand Mechanisms of Action and Resistance: Glucocorticoids affect the expression of a significant portion of the genome. oup.comoup.com Transcriptomic studies readily identify these gene expression changes, while integrating this data with epigenomic and proteomic information can clarify the mechanisms of both glucocorticoid sensitivity and resistance. nih.govnih.gov Understanding why some patients become resistant to therapy is a major clinical challenge that systems biology can help address. nih.govnih.gov

Discover Novel Drug Targets: By mapping the complex interactions within glucocorticoid signaling networks, it's possible to identify novel nodes or pathways that could be targeted to either enhance the anti-inflammatory effects or counteract the adverse effects of glucocorticoids. endocrine-abstracts.org A chemical systems biology approach can define the mechanistic links between how a ligand binds to the receptor and the resulting physiological outcomes. cornell.edu

This integrated approach is crucial for moving beyond a "one-size-fits-all" model of glucocorticoid therapy towards a more personalized approach, where treatment can be tailored based on an individual's unique molecular profile.

Application of Artificial Intelligence and Machine Learning in Glucocorticoid Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of glucocorticoid discovery and development. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capacity, significantly accelerating the design of new and improved therapies.

Key applications include:

Virtual Screening: AI-powered algorithms can rapidly screen massive virtual libraries of chemical compounds to identify novel molecules that are likely to bind to the glucocorticoid receptor. nih.govacs.org This process, known as ligand-based or structure-based virtual screening, can identify promising non-steroidal scaffolds or novel SGRMs, significantly reducing the time and cost associated with traditional high-throughput screening. nih.govacs.orgnih.gov

Predictive Modeling: ML models can be trained on existing structure-activity relationship data to predict the biological activity, potency, and potential toxicity of new candidate molecules. This allows researchers to prioritize the synthesis and testing of compounds with the most promising profiles.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, optimized to have specific desired properties, such as high affinity for the GR, selectivity for transrepression over transactivation, and favorable metabolic stability.

Personalized Medicine: In the future, AI could integrate patient-specific multi-omics data to predict their individual response to different glucocorticoid therapies, helping clinicians select the most effective treatment with the lowest risk of side effects.

By combining rational drug design principles with the predictive power of AI, researchers can explore the vast chemical space more efficiently to discover the next generation of glucocorticoids that offer maximal therapeutic benefit with minimal side effects. nih.gov

Q & A

Basic: What analytical techniques are recommended for characterizing Prednisolone 17-acetate in research settings?

To ensure structural and chemical integrity, employ a combination of high-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (MS) . Cross-reference results against pharmacopeial standards (e.g., USP or EP) to validate purity and identity . Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming stereochemical configuration, particularly at the 17-acetate position. For method validation, adhere to ICH guidelines by documenting specificity, linearity, and precision parameters .

Advanced: How can researchers address discrepancies in reported pharmacokinetic parameters of this compound across studies?

Discrepancies often arise from variability in experimental conditions (e.g., dosing regimens, biological matrices). To resolve contradictions:

- Replicate studies using standardized protocols (e.g., NIH preclinical guidelines ).

- Validate purity using impurity standards (e.g., Pharmaffiliates PA 16 44730 ) to rule out batch-specific variations.

- Perform meta-analyses with raw data sharing (e.g., via repositories ) to assess inter-study variability. Statistical tools like Bland-Altman plots can quantify systematic biases .

Basic: What are the critical considerations for ensuring the purity of this compound in experimental preparations?

- Source certified reference materials (CRMs) with traceable documentation (e.g., USP-grade standards ).

- Use accelerated stability testing under controlled humidity/temperature to monitor degradation byproducts (e.g., hydrolysis of the 17-acetate group ).

- Quantify impurities via ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) for non-UV-active contaminants .

Advanced: What methodologies are effective in elucidating the metabolic pathways of this compound in in vitro models?

- Use radiolabeled isotopes (e.g., ³H or ¹⁴C at the 17-acetate position) to track metabolic fate in hepatocyte assays .

- Combine LC-MS/MS with stable isotope tracers to identify phase I/II metabolites (e.g., deacetylated prednisolone) .

- Validate findings using knockout cell lines (e.g., CYP3A4-deficient models) to isolate enzyme-specific pathways .

Advanced: How should researchers design experiments to assess the environmental persistence of this compound?

- Conduct wastewater treatment plant (WWTP) simulations to measure removal efficacy via LC-MS/MS, noting detection limits (< LOD in some studies ).

- Use microcosm models to evaluate biodegradation kinetics in soil/sediment matrices, incorporating qPCR for microbial community analysis .

- Apply DREAM (Dose-Related Risk and Effect Assessment Model) to quantify ecological risks, integrating logP values (3.47 ) and bioaccumulation potential .

Basic: What are the best practices for storing this compound to maintain stability?

- Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the acetate ester .

- Avoid repeated freeze-thaw cycles; lyophilized forms are preferable for long-term stability .

- Monitor residual solvents (e.g., ethanol, <5% ) via gas chromatography to prevent catalytic degradation.

Advanced: How can computational modeling enhance the prediction of this compound’s glucocorticoid receptor binding affinity?

- Perform molecular docking simulations using crystal structures of the glucocorticoid receptor (PDB ID: 1NHZ) to assess steric effects of the 17-acetate group .

- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

- Cross-reference results with in vivo transcriptional assays (e.g., GRE-luciferase reporters ).

Basic: How should researchers document experimental protocols for reproducibility in this compound studies?

- Follow Beilstein Journal guidelines : Describe synthesis, purification, and characterization in sufficient detail (e.g., solvent ratios, reaction times ).

- Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials with persistent identifiers .

- Specify instrument parameters (e.g., HPLC column: C18, 5 µm, 150 mm × 4.6 mm) to enable replication .

Advanced: What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Apply non-linear regression models (e.g., Hill equation) to estimate EC₅₀ values, with bootstrap resampling to quantify confidence intervals .

- Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., organ-specific toxicity ).

- Address censored data (e.g., <LOD measurements) via survival analysis methods like Kaplan-Meier .

Advanced: How can researchers mitigate batch-to-batch variability in this compound synthesis?

- Implement quality-by-design (QbD) principles: Optimize reaction parameters (e.g., temperature, catalyst loading) via factorial design experiments .

- Characterize intermediates using in-line PAT (Process Analytical Technology) tools (e.g., FTIR for real-time monitoring) .

- Validate consistency with multivariate analysis (e.g., PCA of NMR/LC-MS data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.